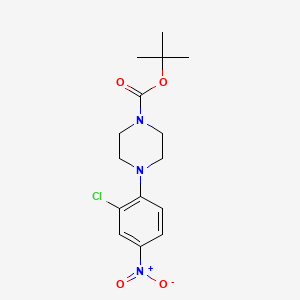![molecular formula C18H24N6O2S B2410112 N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 946283-09-6](/img/structure/B2410112.png)
N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H24N6O2S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis and evaluation of various heterocyclic compounds, including those with furan carboxamide groups, have shown promising antimicrobial activities. For example, compounds synthesized with modifications to furan-2-carboxamide structures were tested for their antimicrobial properties against a range of pathogens, indicating the potential of such compounds in developing new antibacterial agents (Ravindra, Vagdevi, & Vaidya, 2008).
Synthesis and Biological Evaluation
Innovative synthesis methods have been developed for compounds structurally related to the queried compound, leading to the discovery of potential anticancer and anti-inflammatory agents. These studies demonstrate the versatility of pyrazolopyrimidinone derivatives in drug discovery, with specific derivatives evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising results in vitro against various cancer cell lines and in enzyme inhibition assays (Rahmouni et al., 2016).
Structural Elucidation and Antitumor Activities
Further research has led to the synthesis and structural elucidation of novel pyrazolopyrimidines and Schiff bases derived from amino-pyrazole carboxamides. These compounds were characterized and evaluated for their in vitro antitumor activities against various human cancer cell lines, contributing to the understanding of structure-activity relationships in medicinal chemistry (Hafez et al., 2013).
Electrophilic Substitution Reactions
Research into the reactivity of compounds containing furan-2-carboxamide and related structures has provided insights into their potential for electrophilic substitution reactions. These studies offer valuable information for the development of new synthetic pathways and the exploration of heterocyclic compounds' chemical properties (Aleksandrov & El’chaninov, 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
The compound interacts with EGFR by binding to its kinase domain, which leads to the inhibition of EGFR kinase activity . This inhibition prevents autophosphorylation of EGFR, thereby downregulating the activation of downstream signaling pathways involved in cell proliferation and survival.
Biochemical Pathways
The compound’s action on EGFR affects multiple biochemical pathways. The primary pathways affected are the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways . These pathways are involved in cell cycle regulation, apoptosis, and cell survival. By inhibiting EGFR, the compound disrupts these pathways, leading to reduced cell proliferation and increased cell death.
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells that overexpress EGFR . This can lead to a reduction in tumor size and potentially to tumor regression.
Eigenschaften
IUPAC Name |
N-[2-[4-(propylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S/c1-3-7-19-15-13-12-21-24(16(13)23-18(22-15)27-11-4-2)9-8-20-17(25)14-6-5-10-26-14/h5-6,10,12H,3-4,7-9,11H2,1-2H3,(H,20,25)(H,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNCJBSJTUWPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCCC)CCNC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

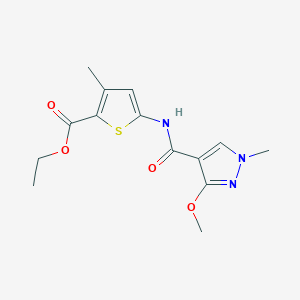
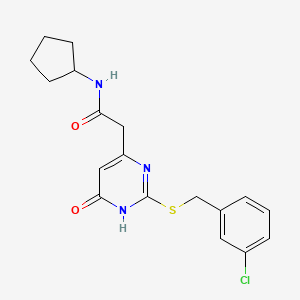
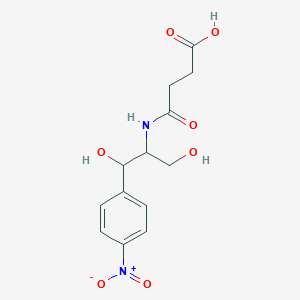

![N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410036.png)
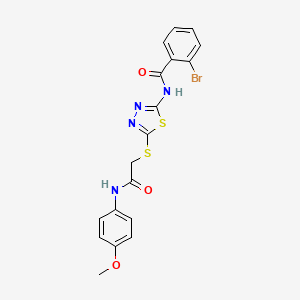
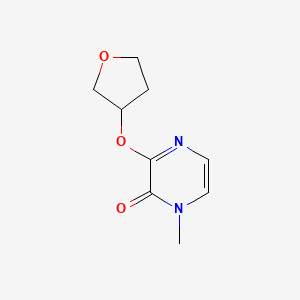
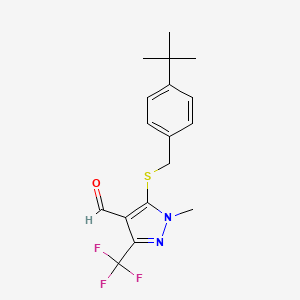
![Methyl 6-tert-butyl-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2410044.png)
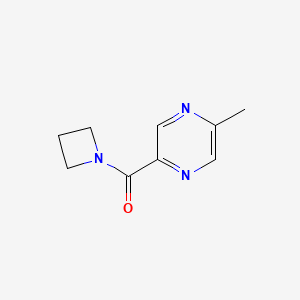
![N-[5-(4-methylphenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2410049.png)
![6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410050.png)

